molecular formula C15H19N5O3 B11043422 2-(4-Ethoxyphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine

2-(4-Ethoxyphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine

Cat. No.: B11043422
M. Wt: 317.34 g/mol
InChI Key: ZJWOFJRXCDVIGH-UHFFFAOYSA-N
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Description

    Reagents: Methoxymethyl chloride and a base such as sodium hydride.

    Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.

  • Step 4: Guanidine Formation

      Reagents: The intermediate product is treated with guanidine hydrochloride.

      Conditions: The reaction is carried out in a polar solvent such as ethanol, under reflux conditions.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(4-Ethoxyphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-ethoxyphenyl derivative, which is then subjected to a series of reactions to introduce the methoxymethyl and dihydropyrimidinone groups.

    • Step 1: Preparation of 4-Ethoxyphenyl Derivative

        Reagents: 4-ethoxybenzaldehyde, ammonia, and hydrogen cyanide.

        Conditions: The reaction is carried out under basic conditions to form the corresponding 4-ethoxyphenyl cyanohydrin.

    • Step 2: Formation of Dihydropyrimidinone

        Reagents: The 4-ethoxyphenyl cyanohydrin is reacted with urea and an appropriate aldehyde.

        Conditions: The reaction is typically conducted under reflux in the presence of a catalyst such as acetic acid.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

      Reduction: Reduction reactions can target the dihydropyrimidinone ring, potentially converting it to a dihydropyrimidine.

      Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions

      Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

      Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

      Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

    Major Products

      Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

      Reduction: Formation of 2-(4-ethoxyphenyl)-1-[6-(methoxymethyl)-4,5-dihydro-1H-pyrimidin-2-yl]guanidine.

      Substitution: Various substituted derivatives depending on the electrophile used.

    Scientific Research Applications

    Chemistry

    In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

    Biology

    In biological research, the compound’s guanidine moiety is of particular interest due to its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe for studying protein-ligand interactions.

    Medicine

    The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

    Industry

    In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and chemical resistance.

    Mechanism of Action

    The mechanism by which 2-(4-Ethoxyphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine exerts its effects is largely dependent on its interaction with molecular targets. The guanidine group can form strong hydrogen bonds with biological targets, potentially inhibiting enzyme activity or altering protein function. The dihydropyrimidinone ring may interact with nucleic acids, affecting gene expression or replication processes.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(4-Methoxyphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine
    • 2-(4-Ethoxyphenyl)-1-[6-(hydroxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine
    • 2-(4-Ethoxyphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thiourea

    Uniqueness

    The unique combination of the ethoxyphenyl group and the methoxymethyl-substituted dihydropyrimidinone in 2-(4-Ethoxyphenyl)-1-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine distinguishes it from similar compounds. This specific structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

    Properties

    Molecular Formula

    C15H19N5O3

    Molecular Weight

    317.34 g/mol

    IUPAC Name

    1-(4-ethoxyphenyl)-2-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]guanidine

    InChI

    InChI=1S/C15H19N5O3/c1-3-23-12-6-4-10(5-7-12)17-14(16)20-15-18-11(9-22-2)8-13(21)19-15/h4-8H,3,9H2,1-2H3,(H4,16,17,18,19,20,21)

    InChI Key

    ZJWOFJRXCDVIGH-UHFFFAOYSA-N

    Isomeric SMILES

    CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)COC)/N

    Canonical SMILES

    CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)COC)N

    Origin of Product

    United States

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